![molecular formula C11H15ClO2 B14393775 Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate CAS No. 89879-22-1](/img/structure/B14393775.png)
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(1-methylbicyclo[410]heptan-7-ylidene)acetate is a complex organic compound that belongs to the class of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a bicyclic framework that can undergo various chemical transformations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloisomerization processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Various nucleophiles can substitute the chloro group, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include a variety of substituted bicyclo[4.1.0]heptenes, which can be further utilized in organic synthesis and material science applications.
Aplicaciones Científicas De Investigación
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate exerts its effects involves the coordination of the bicyclic framework to metal species, initiating various chemical transformations. The molecular targets and pathways involved include the activation of the cyclopropyl ring and subsequent ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and material science.
1-Methylbicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features.
Uniqueness
Methyl chloro(1-methylbicyclo[41
Propiedades
Número CAS |
89879-22-1 |
|---|---|
Fórmula molecular |
C11H15ClO2 |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(1-methyl-7-bicyclo[4.1.0]heptanylidene)acetate |
InChI |
InChI=1S/C11H15ClO2/c1-11-6-4-3-5-7(11)8(11)9(12)10(13)14-2/h7H,3-6H2,1-2H3 |
Clave InChI |
GSTKKMLENPTQCV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1C2=C(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)

![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
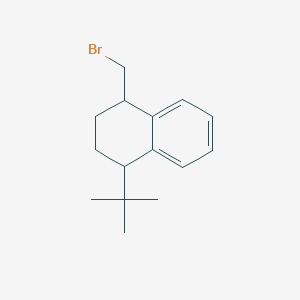

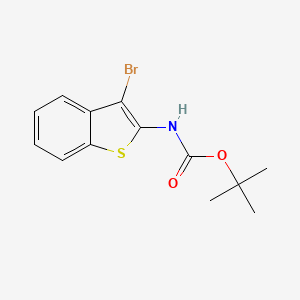

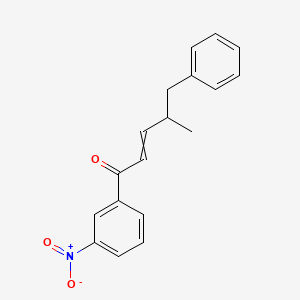
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
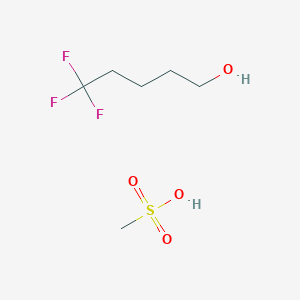
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
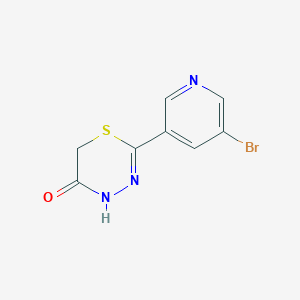
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
